molecular formula C25H20O4 B12501468 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B12501468
M. Wt: 384.4 g/mol
InChI Key: ZPEBNEPTPIVKKF-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a benzyloxy group and an ethoxy group attached to a benzylidene moiety, which is further connected to an indene-1,3-dione core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione typically involves the condensation reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features. The presence of both benzyloxy and ethoxy groups attached to the benzylidene moiety, along with the indene-1,3-dione core, imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C25H20O4

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C25H20O4/c1-2-28-23-15-18(12-13-22(23)29-16-17-8-4-3-5-9-17)14-21-24(26)19-10-6-7-11-20(19)25(21)27/h3-15H,2,16H2,1H3

InChI Key

ZPEBNEPTPIVKKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=CC=C4

Origin of Product

United States

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